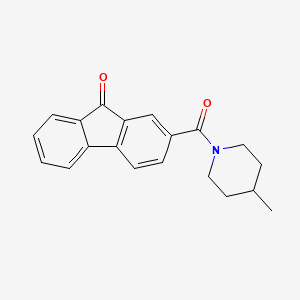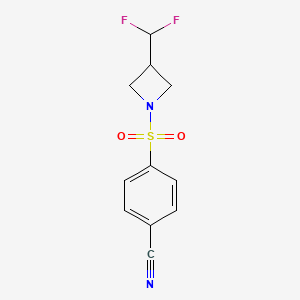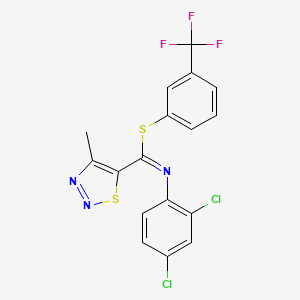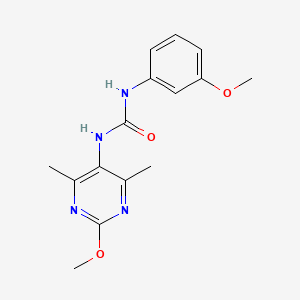
2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is “2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid” with a molecular formula of C13H21NO3 .
Molecular Structure Analysis
The molecular structure of “2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid” is given by the molecular formula C13H21NO3 . For a more detailed structure, you might need to refer to the specific MOL file or consult a chemical database.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid” include a boiling point of 444.1±38.0 °C (Predicted), a density of 1.175±0.06 g/cm3 (Predicted), and a pKa of 4.81±0.28 (Predicted) .Aplicaciones Científicas De Investigación
Synthesis and Luminescence of Fluorene Derivatives
Fluorene derivatives, including those with carbonyl and dithioate modifications, have been synthesized for applications in luminescent materials and charge-transfer adducts. Gold complexes with fluoren-9-ylidene)methanedithiolato ligands exhibit photoluminescence, indicating potential applications in optoelectronic devices and sensors. These complexes' emissions are ascribed to excited states related to charge-transfer, showcasing their utility in developing luminescent materials (Vicente et al., 2004).
Catalytic Transformations and Chemical Synthesis
Catalytic transformations using fluorene derivatives have been explored, including the conversion of 1,2,5-Trimethyl-4-(9′-fluorenylidene)piperidine into various pyridylfluorene compounds. These transformations highlight the versatility of fluorene derivatives in synthetic chemistry, enabling the creation of complex organic molecules with potential applications in materials science and organic synthesis (Prostakov et al., 1978).
Peptide Synthesis and Deprotection Strategies
In peptide synthesis, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is a crucial protecting group. Research comparing different deprotection reagents, including piperidine and 4-methylpiperidine, provides insights into optimizing peptide synthesis processes. This research is significant for the development of synthetic peptides for research and therapeutic applications, showcasing the role of fluorene derivatives in bioorganic chemistry (Luna et al., 2016).
Photocatalysis and Material Science
Fluorene derivatives also find applications in photocatalysis and material science. The use of fluorene-based compounds as photocatalysts for the oxidation of alcohols and oxygenation of tertiary amines underlines their utility in green chemistry and environmental applications. These findings demonstrate the potential of fluorene derivatives in developing new catalytic processes and materials (Zhang et al., 2020).
Molecular Dynamics and Corrosion Inhibition
Further, fluorene derivatives have been studied in the context of corrosion inhibition, with quantum chemical and molecular dynamics simulations used to predict the inhibition efficiencies of specific derivatives on iron corrosion. This research highlights the application of fluorene derivatives in materials protection and preservation, contributing to the development of more effective corrosion inhibitors (Kaya et al., 2016).
Propiedades
IUPAC Name |
2-(4-methylpiperidine-1-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-8-10-21(11-9-13)20(23)14-6-7-16-15-4-2-3-5-17(15)19(22)18(16)12-14/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDCRGSIXGTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B2812570.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2812573.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812580.png)
![7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812581.png)

![N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2812585.png)
![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)


![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2812593.png)
